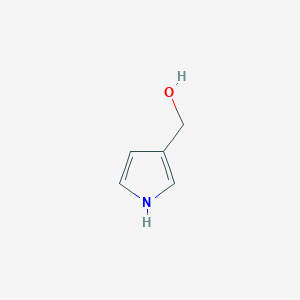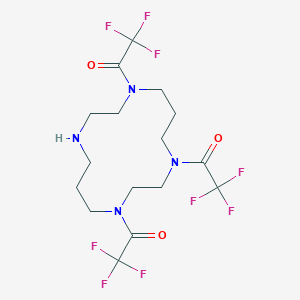
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane
Vue d'ensemble
Description
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane (TTA-TTC) is a novel, water-soluble, and stable tetraazacyclotetradecane (TTC) derivative with potential applications in various fields. TTA-TTC is a polycyclic aromatic hydrocarbon (PAH) derived from the tetraazacyclotetradecane (TTC) core. It is a highly functionalized molecule with four trifluoroacetyl groups, enabling it to form strong hydrogen bonds with other molecules and conferring unique properties to it. This molecule has been explored for its potential use in a variety of applications, including drug delivery, catalysis, and bioconjugation.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane is a compound derived from the parent macrocycle 1,4,8,11-tetraazacyclotetradecane, also known as cyclam. A study by Lázár (1999) demonstrated a regioselective synthesis process for its derivatives, highlighting the potential for controlled chemical modifications and applications in complexing agents for metal ions (Lázár, 1999).
Coordination Chemistry and Metal Complexes
This compound has been studied for its role in coordination chemistry, especially in forming complexes with metals. Bergamini et al. (2004) explored its use in proton-driven self-assembled systems, examining its interaction with cyanide metal complexes and its potential applications in developing novel metal-organic frameworks (Bergamini et al., 2004).
Potential in Synthesizing Bifunctional Chelating Agents
Mishra and Chatal (2001) studied the synthesis of macrocyclic bifunctional chelating agents using derivatives of 1,4,8,11-tetraazacyclotetradecane. This research opens avenues for applications in radiopharmaceuticals and diagnostic imaging, given the importance of chelating agents in these fields (Mishra & Chatal, 2001).
Analytical and Structural Chemistry
Studies have also focused on the analytical and structural aspects of this compound. For instance, Lima et al. (2008) conducted structural analyses of cyclam derivatives, providing insights into the acid-base properties and metal complexation, crucial for understanding the behavior of these compounds in various chemical environments (Lima et al., 2008).
Applications in Luminescence and Materials Science
Zhu et al. (2008) explored the use of related macrocyclic polyamine ligands in the synthesis of lanthanide-based metal-organic frameworks (MOFs). These complexes exhibited strong fluorescent emissions, indicating potential applications in materials science, especially in the development of luminescent materials (Zhu et al., 2008).
Propriétés
IUPAC Name |
1-[4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F9N4O3/c17-14(18,19)11(30)27-6-2-7-29(13(32)16(23,24)25)10-9-28(12(31)15(20,21)22)5-1-3-26-4-8-27/h26H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJIMXYFYCOBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F9N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465656 | |
| Record name | 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
406939-92-2 | |
| Record name | 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




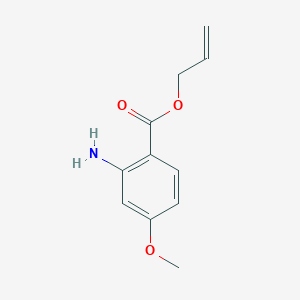
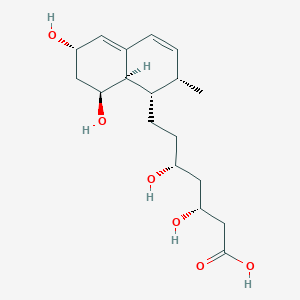


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
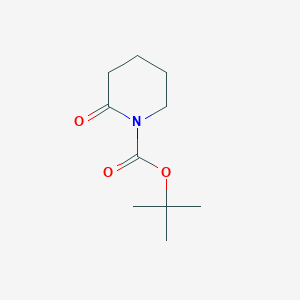

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
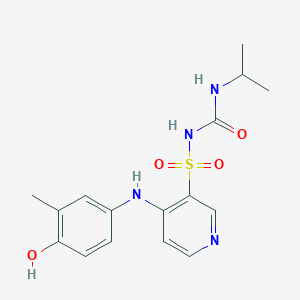

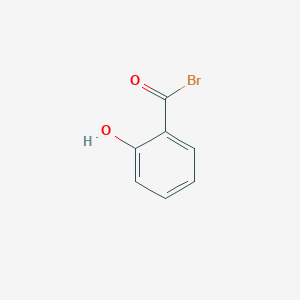
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
